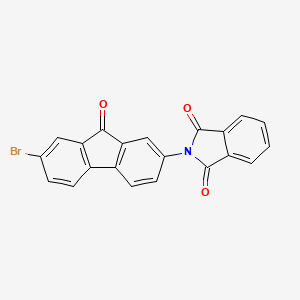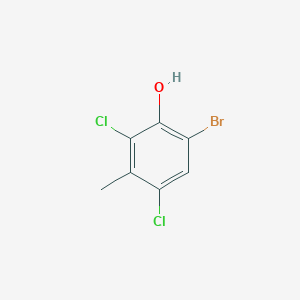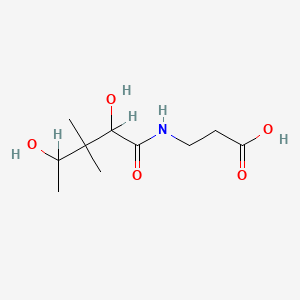
omega-Methyl pantothenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omega-Methyl pantothenic acid typically involves the chemical modification of pantothenic acid. One common method includes the methylation of the omega position of pantothenic acid using methylating agents under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound can involve microbial fermentation processes. Metabolic engineering of microorganisms, such as Escherichia coli, has been employed to produce pantothenic acid and its derivatives on a large scale. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Omega-Methyl pantothenic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Omega-Methyl pantothenic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in treating pantothenic acid deficiency and related metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and nutritional supplements.
Mechanism of Action
The mechanism of action of omega-Methyl pantothenic acid involves its conversion to coenzyme A (CoA) within the body. Coenzyme A is a critical cofactor in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids, and the metabolism of carbohydrates and proteins. The molecular targets and pathways involved include the tricarboxylic acid cycle, fatty acid synthesis, and the synthesis of neurotransmitters and steroid hormones .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to omega-Methyl pantothenic acid include:
Pantothenic acid: The parent compound, essential for CoA synthesis.
Calcium pantothenate: A more stable form of pantothenic acid used in supplements.
Panthenol: An alcohol analog of pantothenic acid used in cosmetics.
Uniqueness
This compound is unique due to its specific methylation, which can alter its biochemical properties and potential therapeutic applications. This modification can enhance its stability and bioavailability compared to other forms of pantothenic acid .
Properties
CAS No. |
2545-82-6 |
|---|---|
Molecular Formula |
C10H19NO5 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-[(2,4-dihydroxy-3,3-dimethylpentanoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(12)10(2,3)8(15)9(16)11-5-4-7(13)14/h6,8,12,15H,4-5H2,1-3H3,(H,11,16)(H,13,14) |
InChI Key |
LMVBDQSHTURIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C(C(=O)NCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


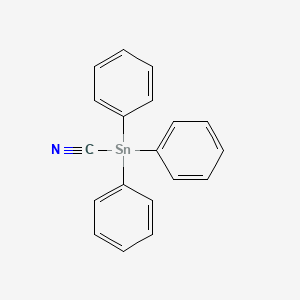

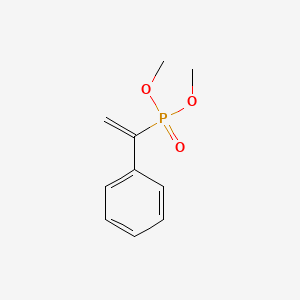
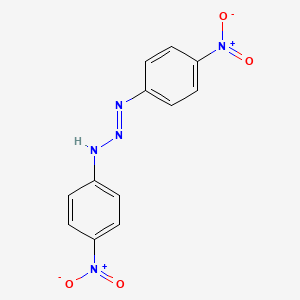
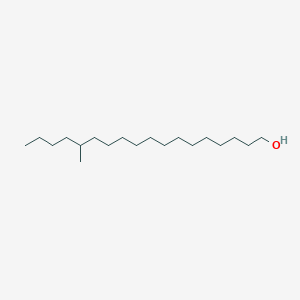
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)


![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
